Home > Products > Screening Compounds P11835 > Peldesine dihydrochloride
Peldesine dihydrochloride -

Peldesine dihydrochloride

Catalog Number: EVT-10956163
CAS Number:
Molecular Formula: C12H13Cl2N5O
Molecular Weight: 314.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Peldesine dihydrochloride is classified as a small molecule drug, specifically a purine nucleoside phosphorylase inhibitor. It is also categorized under immunosuppressants and has been investigated for its efficacy in treating various diseases, including cutaneous T-cell lymphoma and other immune system disorders. The compound was initially developed by BioCryst Pharmaceuticals, Inc., and has undergone various stages of clinical trials .

Synthesis Analysis

Methods and Technical Details

The synthesis of peldesine dihydrochloride involves a multi-step process starting from 3-pyridylcarboxaldehyde. The key steps include:

  1. Condensation with Cyanoacetic Acid: The initial reaction involves 3-pyridylcarboxaldehyde reacting with cyanoacetic acid to form a substituted acrylonitrile intermediate.
  2. Reduction: Sodium borohydride is employed to reduce the intermediate, yielding a more complex structure.
  3. Formation of Aldehyde: Subsequent reactions involve sodium hydride and ethyl formate to create an aldehyde.
  4. Enamine Formation: An enamine is formed from glycine methyl ester hydrochloride, which is then protected before cyclization to pyrrole.
  5. Final Transformations: The pyrrole undergoes several transformations to achieve the final product, peldesine dihydrochloride.

The industrial synthesis emphasizes optimizing reaction conditions such as temperature and pH to enhance yield and minimize byproducts.

Molecular Structure Analysis

Structure and Data

Peldesine dihydrochloride has the molecular formula C12H13Cl2N5OC_{12}H_{13}Cl_{2}N_{5}O with a molecular weight of approximately 314.17 g/mol. The structural composition includes:

  • A pyrimidine core
  • A pyrrole ring
  • Chloride ions contributing to its dihydrochloride form

This structure facilitates its interaction with biological targets, particularly the purine nucleoside phosphorylase enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Peldesine dihydrochloride can engage in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to yield different derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions typically utilize sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, facilitated by reagents like sodium hydride or ethyl formate.

The outcome of these reactions depends on the specific conditions employed, influencing the formation of various products .

Mechanism of Action

Peldesine dihydrochloride functions by inhibiting purine nucleoside phosphorylase, disrupting the purine salvage pathway within cells. This inhibition leads to an accumulation of deoxyguanosine triphosphate (dGTP), which subsequently hinders DNA synthesis in T-cells. This mechanism is particularly relevant in modulating immune responses and has potential implications for treating neoplastic diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Peldesine dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in water due to its dihydrochloride salt form.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

These properties are critical for its formulation in pharmaceutical applications .

Applications

Scientific Uses

Peldesine dihydrochloride has been explored for various applications:

  • Medicinal Chemistry: It serves as a model compound for studying enzyme inhibition mechanisms.
  • Biological Research: Investigated for its effects on T-cell proliferation and immune modulation.
  • Therapeutic Development: Explored as a treatment option for conditions like HIV infections, psoriasis, and cutaneous T-cell lymphoma.

Its potential applications extend into drug discovery processes where it aids in understanding drug-enzyme interactions .

Introduction and Research Context

Therapeutic Significance of Purine Analogs

Purine analogs represent a cornerstone in targeted pharmacological interventions for immune dysregulation and proliferative disorders. These compounds mimic endogenous purine nucleosides, enabling precise interference with nucleic acid metabolism and signaling cascades. Their therapeutic utility stems from the ability to modulate aberrant biochemical pathways in malignant and autoimmune conditions while preserving non-target cellular functions.

Role in Immunomodulation and Inflammatory Mediation

Purine analogs exert immunomodulatory effects primarily through inhibition of enzymes involved in purine salvage pathways. Purine nucleoside phosphorylase (PNP), a pivotal enzyme in this cascade, catalyzes the phosphorolysis of deoxyguanosine and guanosine to free bases and corresponding sugars. Pharmacological inhibition of Purine nucleoside phosphorylase disrupts T-cell proliferation by inducing intracellular accumulation of deoxyguanosine and subsequent elevation of deoxyguanosine triphosphate. This nucleotide imbalance triggers apoptosis selectively in T-lymphocytes due to their heightened sensitivity to deoxyguanosine triphosphate-mediated mitochondrial toxicity [1] [2].

Table 1: Key Purine Analogs and Their Primary Immunomodulatory Targets

CompoundTarget EnzymePrimary Therapeutic ApplicationMechanistic Outcome
PeldesinePurine nucleoside phosphorylaseCutaneous T-cell lymphoma, PsoriasisT-cell proliferation inhibition
ForodesinePurine nucleoside phosphorylaseT-cell acute lymphoblastic leukemiadGTP accumulation and apoptosis induction
UlodesinePurine nucleoside phosphorylaseHyperuricemia and goutReduction of uric acid precursors
AzathioprineDe novo purine synthesisAutoimmune disorders, Transplant rejectionSuppression of lymphocyte proliferation

This selective mechanism preserves B-cell function and humoral immunity, positioning Purine nucleoside phosphorylase inhibitors as ideal candidates for T-cell-mediated pathologies without broad-spectrum immunosuppression. Beyond oncology, Purine nucleoside phosphorylase inhibition demonstrates anti-inflammatory effects in psoriasis by dampening pathogenic T-cell infiltration into skin lesions [1] [6].

Historical Development of Nucleoside-Based Therapeutics

The evolution of nucleoside-based therapeutics began with antiviral agents in the 1950s, exemplified by idoxuridine for herpes simplex virus. Subsequent decades witnessed strategic chemical modifications to enhance target specificity and metabolic stability. First-generation analogs focused on sugar moiety alterations (e.g., arabinosyl derivatives), while second-generation compounds introduced heterocyclic base modifications. Peldesine (BCX-34), developed in the 1990s, exemplifies third-generation innovation through transition-state analog design. Unlike earlier nucleoside drugs requiring intracellular phosphorylation for activation, Peldesine functions as a direct enzyme inhibitor, circumventing metabolic activation bottlenecks and reducing off-target effects [3] [5].

This progression reflects a paradigm shift from broadly cytotoxic agents toward precision biochemistry, exploiting enzymatic transition states for high-affinity inhibition. Contemporary research integrates structural biology and computational chemistry to refine nucleoside analog specificity, as evidenced by Peldesine’s 23 nM inhibition constant (Ki) for human Purine nucleoside phosphorylase [1] [9].

Positioning Peldesine Dihydrochloride in Pharmacological Research

Target Enzyme Systems and Pathway Modulation

Peldesine dihydrochloride (BCX-34 dihydrochloride) is a potent competitive inhibitor of Purine nucleoside phosphorylase with species-specific potency: IC₅₀ values of 36 nM (human), 5 nM (rat), and 32 nM (mouse) for red blood cell Purine nucleoside phosphorylase [1] [7]. The dihydrochloride salt formulation enhances aqueous solubility (>33 mg/mL in water) and oral bioavailability (76% in rats), critical for consistent pharmacokinetic profiles [8]. Its mechanism involves reversible binding to the Purine nucleoside phosphorylase active site, mimicking the ribooxacarbenium ion transition state. This binding competitively blocks substrate access, elevating plasma deoxyguanosine >2-fold at 30 mg/kg in vivo [3] [4].

T-cell suppression occurs secondary to Purine nucleoside phosphorylase inhibition, with Peldesine demonstrating an IC₅₀ of 800 nM against human T-cell proliferation in the presence of deoxyguanosine. This effect is interleukin-2-independent, indicating disruption of late-stage T-cell activation rather than initial signaling. Remarkably, B-cell proliferation remains unaffected at concentrations ≤50 μM, confirming mechanistic selectivity [1] [2]. The compound’s therapeutic scope encompasses cutaneous T-cell lymphoma, psoriasis, and human immunodeficiency virus infection, where T-cell hyperproliferation drives pathogenesis [1] [6].

Knowledge Gaps in Mechanism Optimization

Despite well-characterized enzyme kinetics, translational challenges persist in Peldesine’s clinical application. Key knowledge gaps include:

  • Variable Inter-Species Efficacy: While exhibiting nanomolar Purine nucleoside phosphorylase inhibition across species, Peldesine only suppresses human T-cell proliferation in the presence of deoxyguanosine. Murine and rat T-cells remain resistant up to 30 μM, suggesting species-specific metabolic or signaling adaptations [3].
  • Biomarker Discordance: Clinical studies report dose-dependent elevation of plasma 2′-deoxyguanosine but inconsistent changes in plasma inosine. Urinary inosine output increases dose-dependently, indicating complex compensatory mechanisms in purine homeostasis [4].
  • Stratification Limitations: No predictive biomarkers exist to identify patients most likely to respond to Purine nucleoside phosphorylase inhibition. Phase III trials in cutaneous T-cell lymphoma showed no significant efficacy over placebo, possibly due to unselected populations or redundant T-cell activation pathways in advanced disease [6] [9].

These gaps underscore the need for mechanistic studies correlating target engagement with downstream immunomodulation across disease stages. Additionally, the 3.5-hour plasma half-life necessitates frequent dosing, highlighting opportunities for sustained-release formulations [4] [8].

Synthetic Evolution and Derivative Design

Key Structural Innovations in Purine Scaffolds

Peldesine (9-(3-pyridinylmethyl)-9H-purin-6-amine) features a non-traditional nucleoside architecture where the ribose moiety is replaced by a 3-pyridinylmethyl group. This acyclic structure diverges from natural substrates, conferring high-affinity Purine nucleoside phosphorylase binding while resisting phosphorylase-mediated degradation. The dihydrochloride salt form optimizes physicochemical properties: ionization constants (pKa ~4.0, 5.2, and 10.3) enable solubility across physiological pH ranges, and a moderate partition coefficient (Log P ≈ 0.8) balances hydrophilicity for formulation and membrane permeability [8].

Table 2: Structural Evolution of Purine Nucleoside Phosphorylase Inhibitors

Structural FeaturePeldesineForodesine (Immucillin-H)Impact on Pharmacodynamics
Sugar Mimetic3-Pyridinylmethyl acyclic chainImino-ribitol locked in transition state conformationEnhanced Purine nucleoside phosphorylase affinity (Forodesine IC₅₀ = 0.015 μM)
Nucleobase9-Deazahypoxanthine9-DeazahypoxanthineMaintains substrate recognition
ChiralityAchiralD-ribose configurationSpecies-specific activity (L-enantiomers inactive in some models)
Salt FormDihydrochlorideHydrochlorideImproved solubility and crystallinity

Second-generation Purine nucleoside phosphorylase inhibitors like forodesine (Immucillin-H) incorporate transition-state geometry more precisely. Forodesine’s imino-ribitol moiety mimics the ribooxacarbenium ion transition state, achieving 10-100-fold greater potency than Peldesine (IC₅₀ = 0.015 μM vs. 0.8 μM in T-cells). However, Peldesine retains pharmacological relevance due to simpler synthesis and favorable oral bioavailability [5] [9]. Contemporary design strategies focus on bicyclic scaffolds and halogenated derivatives to enhance target residence time and blood-brain barrier penetration, addressing limitations in central nervous system malignancies [5].

The structural innovations exemplified by Peldesine established a foundation for precision enzyme inhibition, transitioning nucleoside analog design from substrate mimicry to transition-state interrogation. This paradigm continues to inspire novel antimetabolites for undruggable targets in oncology and immunology.

Properties

Product Name

Peldesine dihydrochloride

IUPAC Name

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride

Molecular Formula

C12H13Cl2N5O

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H

InChI Key

HQJPQOLISXXDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.